

# In-Depth Technical Guide: N-Boc-N-bis(PEG4-acid)

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## Compound of Interest

Compound Name: *N-Boc-N-bis(PEG4-acid)*

Cat. No.: *B8106099*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-N-bis(PEG4-acid)**, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**N-Boc-N-bis(PEG4-acid)** is a branched polyethylene glycol (PEG) derivative featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities. This unique architecture allows for sequential and controlled conjugation strategies. The PEG4 spacers enhance solubility and can reduce the immunogenicity of the resulting conjugate.

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	613.7 g/mol	[1][2][3][4][5]
Exact Mass	613.3300	[3]
Molecular Formula	C27H51NO14	[1][2][3][5]
CAS Number	2093152-88-4	[1][2][3]
Purity	>96% to >98%	[1][2]
Solubility	Water, DMSO, DCM, DMF	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.	[3]
Appearance	Viscous oil or waxy solid	[1]

## Experimental Protocols

The unique structure of **N-Boc-N-bis(PEG4-acid)** lends itself to a variety of experimental applications, primarily centered around the covalent linkage of biomolecules. Below are detailed methodologies for its key reactions.

### Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acids of **N-Boc-N-bis(PEG4-acid)** can be reacted with primary amines on a target molecule (e.g., lysine residues on a protein) to form stable amide bonds. This reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

- **N-Boc-N-bis(PEG4-acid)**
- Target molecule with primary amine(s)
- EDC (or DCC)

- NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffer at pH 7.2-8.0

#### Procedure:

- Activation of Carboxylic Acids:
  - Dissolve **N-Boc-N-bis(PEG4-acid)** in anhydrous DMF or DMSO.
  - Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group).
  - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
- Conjugation to Amine-containing Molecule:
  - Dissolve the target molecule in the reaction buffer.
  - Add the activated **N-Boc-N-bis(PEG4-acid)** solution to the target molecule solution. The molar ratio should be optimized for the desired degree of labeling.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
  - Remove excess reagents and byproducts by size exclusion chromatography (SEC) or dialysis.

## Boc Group Deprotection

The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for

subsequent conjugation steps.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

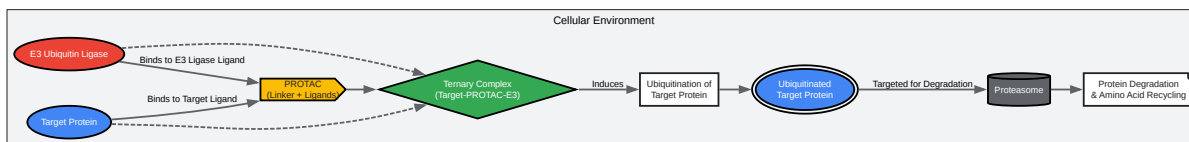
- Dissolve the Boc-protected conjugate in DCM.
- Add a solution of 20-50% TFA in DCM.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
- Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- The resulting amine salt can be used directly or neutralized for subsequent reactions.

## Application in PROTAC Development

**N-Boc-N-bis(PEG4-acid)** is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The **N-Boc-N-bis(PEG4-acid)** can serve as the core of the linker. The two carboxylic acid groups can be coupled to the E3 ligase ligand and the target protein ligand, respectively. The Boc-protected amine can be deprotected to attach other functionalities if desired.

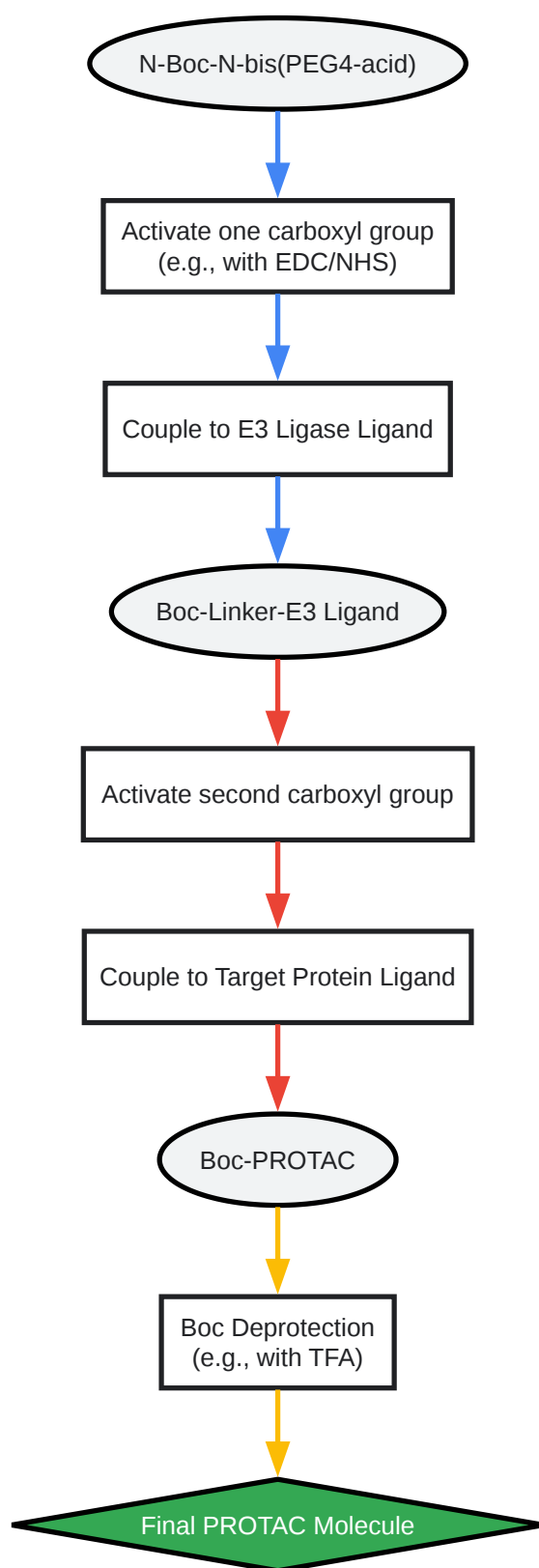
## Logical Workflow for PROTAC-Mediated Protein Degradation



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Caption: Logical workflow of PROTAC-mediated protein degradation.

## Experimental Workflow for PROTAC Synthesis using N-Boc-N-bis(PEG4-acid)



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Caption: General synthetic workflow for a PROTAC using **N-Boc-N-bis(PEG4-acid)**.

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